molecular formula C19H15F4N3O3S B2728529 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 920256-70-8

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B2728529
CAS RN: 920256-70-8
M. Wt: 441.4
InChI Key: OSDFLZDIZUPKKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H15F4N3O3S and its molecular weight is 441.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing derivatives of benzenesulfonamide, exploring their structural properties and potential applications. For instance, studies have described the synthesis of novel sulfonamide compounds, including benzenesulfonamide derivatives, and their characterization through analytical and spectral techniques. These compounds exhibit a wide range of biological activities, underscoring the importance of their synthesis and structural analysis in the development of new therapeutic agents (Garaj et al., 2005).

Antimicrobial and Antifungal Activity

A significant body of research has focused on evaluating the antimicrobial and antifungal activities of benzenesulfonamide derivatives. Compounds synthesized from benzenesulfonamide have been tested against various bacteria and fungi, demonstrating notable antimicrobial properties. This line of research highlights the potential of these compounds in treating infections and contributing to the field of antimicrobial chemotherapy (Sarvaiya et al., 2019).

Anticancer Activity

Benzenesulfonamide derivatives have also been studied for their anticancer activity. Research efforts have focused on synthesizing novel compounds and evaluating their efficacy against various cancer cell lines. Some derivatives have shown promising results, indicating their potential as lead compounds for developing new anticancer agents. These studies contribute to the understanding of the anticancer mechanisms of benzenesulfonamide derivatives and their potential therapeutic applications (Rathish et al., 2012).

Enzyme Inhibition

Research has also explored the enzyme inhibition properties of benzenesulfonamide derivatives, particularly their role as carbonic anhydrase inhibitors. These compounds have been evaluated for their inhibitory effects on various isoforms of carbonic anhydrase, a key enzyme involved in many physiological processes. The findings from these studies have implications for the development of treatments for conditions associated with altered enzyme activity (Garaj et al., 2005).

properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F4N3O3S/c20-14-7-5-13(6-8-14)16-9-10-18(26-25-16)29-12-11-24-30(27,28)17-4-2-1-3-15(17)19(21,22)23/h1-10,24H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDFLZDIZUPKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide

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